2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid
説明
This compound belongs to the pyrimido[2,1-f]purine family, characterized by a fused bicyclic core modified with substituents that influence its physicochemical and pharmacological properties. The structure includes a 2,4-dimethoxyphenyl group at position 9, a methyl group at position 1, and an acetic acid moiety at position 2. These modifications confer distinct solubility, bioavailability, and target-binding profiles compared to analogs with different substituents .
特性
IUPAC Name |
2-[9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O6/c1-21-16-15(17(27)24(19(21)28)10-14(25)26)23-8-4-7-22(18(23)20-16)12-6-5-11(29-2)9-13(12)30-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFENQRXMWTXYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid , with the CAS number 877617-05-5 , is a complex organic molecule characterized by a pyrimidopurinone ring and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C19H21N5O6
- Molecular Weight : 415.406 g/mol
- Structure : The compound contains a pyrimidine structure fused with purine derivatives and has significant functional groups that may influence its biological activity.
Biological Activity Overview
Research on the biological activity of this compound has indicated several potential therapeutic applications. Here are some key areas of interest:
1. Antiviral Activity
Studies have shown that compounds similar to 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid exhibit antiviral properties against various viruses:
- Herpes Simplex Virus (HSV) : Some derivatives have demonstrated inhibitory effects against HSV strains. The mechanism often involves the suppression of virus-induced cytopathogenic effects in cell cultures .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 50 | >10 |
| Compound B | 70 | >8 |
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
3. Anticancer Potential
Research has indicated that derivatives of this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The presence of the dimethoxyphenyl group is believed to enhance its potency against certain cancer types.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antiviral Properties : In a study published in Molecules, researchers synthesized various pyrimidine derivatives and evaluated their efficacy against HSV. The most active compound showed significant antiviral activity compared to standard treatments like acyclovir .
- Antimicrobial Resistance Research : A study highlighted the potential of pyrimidine derivatives to combat antibiotic-resistant bacteria. The findings suggested that modifications to the molecular structure could enhance antimicrobial efficacy .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares key parameters of 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid with three analogs from the evidence:
Note: The molecular formula and mass of the target compound are estimated based on structural similarity to analogs in the evidence.
Structural and Functional Differences
Aryl Substituents: The 2,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may enhance binding to aromatic π-systems in biological targets compared to the cyclohexyl (), 4-chlorophenyl (), or 3,5-dimethylphenyl () groups. Methoxy groups also improve solubility relative to chloro or methyl substituents .
Synthetic Pathways :
- Analogs in –3 were synthesized via condensation reactions involving aromatic aldehydes or pre-functionalized intermediates, as described in and . For example, highlights the use of aromatic aldehydes to introduce aryl groups at position 9, a strategy likely applicable to the target compound .
The 2,4-dimethoxyphenyl group may similarly modulate selectivity.
Physicochemical Properties
- Lipophilicity : The target compound’s logP is predicted to be lower than analogs with chloro () or cyclohexyl () groups due to its polar methoxy and carboxylic acid groups.
- Stability : The acetic acid group may reduce esterase-mediated metabolic degradation compared to ethyl or methyl esters in –3, enhancing plasma stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
